N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF5NO4/c1-26-13-8-9(6-7-12(13)27-16(20)21)14(25)24-10-4-2-3-5-11(10)28-17(22,23)15(18)19/h2-8,15-16H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZVVSHINJADLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC(C(F)Cl)(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-1,1,2-trifluoroethanol with a phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate. This intermediate is then reacted with 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The functional groups present in the compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bases: Sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoroethoxy and difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenated Ethoxy Groups: The target compound’s 2-chloro-1,1,2-trifluoroethoxy group differs from ’s 1,1,2,2-tetrafluoroethoxy substituent.
- Benzamide Core Modifications: Diflufenican () replaces the benzamide’s methoxy groups with trifluoromethylphenoxy and pyridinecarboxamide moieties, demonstrating how heterocyclic substitutions expand herbicidal activity . In contrast, the target compound’s 4-difluoromethoxy-3-methoxy arrangement balances electron-withdrawing (F) and electron-donating (OCH₃) effects, which may fine-tune solubility and target affinity .
Q & A
Q. What are the standard synthetic routes for synthesizing N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide?
The synthesis typically involves coupling a carboxylic acid derivative with an aniline-containing intermediate. For example, DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used as coupling reagents to form the amide bond, as demonstrated in analogous benzamide syntheses . Key steps include:
- Activation of the carboxylic acid using DCC/HOBt.
- Reaction with the substituted aniline derivative under inert conditions.
- Purification via column chromatography or recrystallization. Parameters like solvent choice (e.g., dichloromethane) and reaction time (12–24 hours) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- IR spectroscopy to confirm amide bond formation (C=O stretch at ~1650 cm⁻¹) and substituent vibrations (e.g., C-F stretches).
- ¹H/¹³C-NMR to verify substitution patterns on aromatic rings and ethoxy groups.
- Elemental analysis to validate purity and molecular composition . Advanced studies may incorporate mass spectrometry (HRMS) for precise molecular weight confirmation.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Temperature control : Lower temperatures (e.g., 0–5°C) during coupling reduce side reactions.
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility .
- Catalyst selection : TMSOTf (trimethylsilyl triflate) or BF₃·Et₂O may accelerate electrophilic substitutions in complex intermediates .
- Real-time monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry .
Q. How can discrepancies in fluorescence data under varying experimental conditions be resolved?
Fluorescence intensity variations (e.g., pH, solvent polarity) require:
- pH titration studies : Identify optimal pH (e.g., pH 5) for stable emission, as acidic/basic conditions may protonate/deprotonate functional groups .
- Solvent polarity assessment : Compare polar (e.g., methanol) vs. nonpolar solvents to evaluate solvatochromic effects.
- Computational validation : Use Gaussian03 to model electronic transitions and predict λex/λem shifts, aligning theoretical and experimental data .
Q. What computational methods predict the compound’s physicochemical and electronic properties?
- Density Functional Theory (DFT) : Calculate bond lengths, angles, and vibrational frequencies (e.g., C-F stretches) to validate experimental IR/Raman spectra .
- Hyperpolarizability analysis : Assess nonlinear optical potential via first hyperpolarizability (β) calculations .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity studies .
Q. How to design a robust protocol to evaluate the compound’s biological activity?
- Cell-based assays : Treat cancer cell lines (e.g., HeLa) with a concentration gradient (1–200 µM) and measure viability via MTT/WST-1 assays .
- IC50 determination : Use probit analysis (e.g., SPSS) to calculate inhibitory concentrations, comparing efficacy to reference compounds (e.g., hydroxyurea) .
- Mechanistic studies : Perform flow cytometry to assess apoptosis/necrosis pathways or Western blotting to identify protein targets .
Q. How do structural modifications influence biological efficacy?
Comparative studies with analogs reveal:
- Trifluoromethoxy vs. methoxy groups : The electron-withdrawing trifluoromethoxy group enhances receptor binding affinity but may reduce solubility .
- Substituent position : Para-substituted benzamides show higher metabolic stability than ortho derivatives .
- Hybridization strategies : Merging benzamide cores with heterocycles (e.g., thiophene) can improve potency, as seen in AMPA receptor modulator designs .
Methodological Notes
- Data Contradiction Analysis : Cross-reference fluorescence lifetimes (time-resolved measurements) with computational predictions to resolve intensity discrepancies .
- Synthetic Troubleshooting : If coupling yields are low, replace DCC with EDC·HCl or explore microwave-assisted synthesis for accelerated kinetics .
- Biological Replicates : Include triplicate measurements in cytotoxicity assays to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
